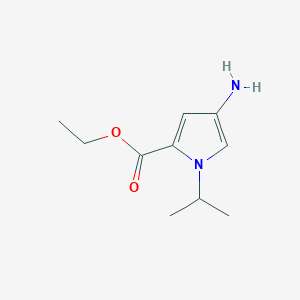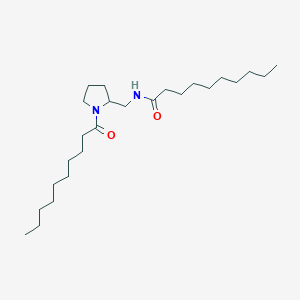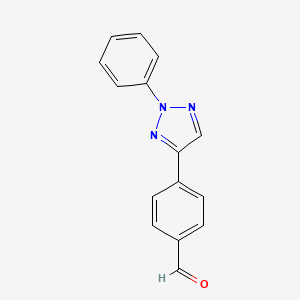
4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde is an organic compound that features a triazole ring fused with a benzaldehyde moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde involves the use of ultrasound-assisted synthesis. This method employs 1,3-dicarbonyl compounds, 2-phenyl-1,2,3-triazole-4-carbaldehyde, and urea or thiourea under ultrasound irradiation with samarium perchlorate as a catalyst . This approach offers milder conditions, shorter reaction times, and higher yields compared to conventional methods.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
化学反应分析
Types of Reactions
4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) and various alkyl halides.
Major Products Formed
Oxidation: 4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzoic acid.
Reduction: 4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stable triazole ring structure.
作用机制
The mechanism of action of 4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde varies depending on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, such as α-glycosidase, preventing the enzyme from catalyzing its substrate.
Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde: Similar structure but lacks the benzaldehyde moiety.
1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate: Contains a benzoate group instead of a benzaldehyde group.
(2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol: Contains a methanol group instead of a benzaldehyde group.
Uniqueness
4-(2-Phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde is unique due to its combination of a triazole ring and a benzaldehyde moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its stability make it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
59099-22-8 |
|---|---|
分子式 |
C15H11N3O |
分子量 |
249.27 g/mol |
IUPAC 名称 |
4-(2-phenyltriazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C15H11N3O/c19-11-12-6-8-13(9-7-12)15-10-16-18(17-15)14-4-2-1-3-5-14/h1-11H |
InChI 键 |
VVVYLVJPQKLDNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C3=CC=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


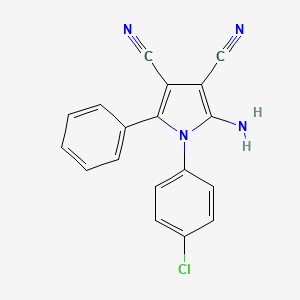
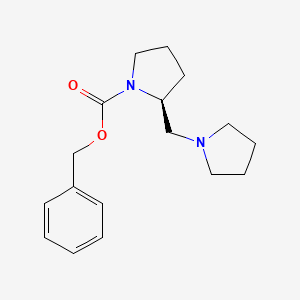
![4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12884515.png)
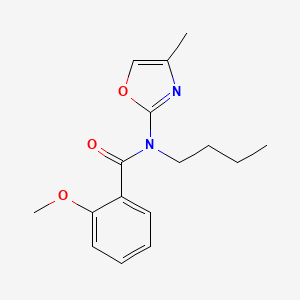
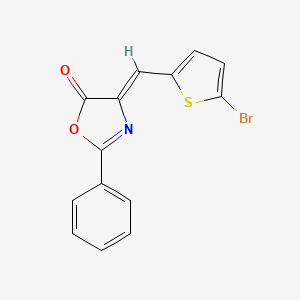
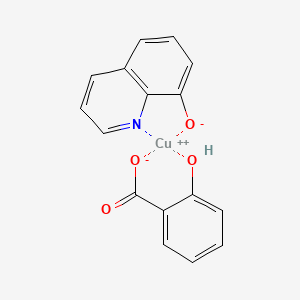
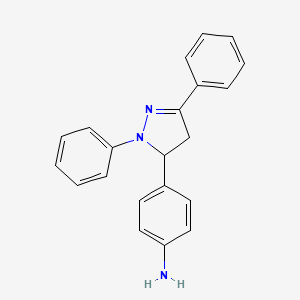

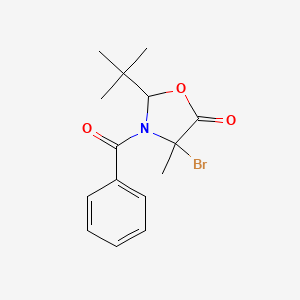
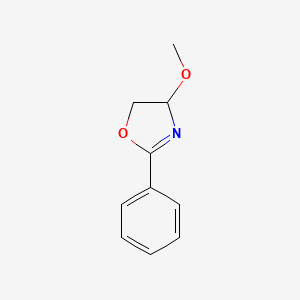
![(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine](/img/structure/B12884572.png)
